molecular formula C6H7NOS B591541 3-Pyridinol, 4-(methylthio)- CAS No. 136095-03-9

3-Pyridinol, 4-(methylthio)-

Cat. No.: B591541
CAS No.: 136095-03-9
M. Wt: 141.188
InChI Key: ZLUZYPOQLNQREW-UHFFFAOYSA-N
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Description

3-Pyridinol, 4-(methylthio)- (CAS: 23003-25-0) is a heterocyclic compound characterized by a pyridine ring substituted with a hydroxyl (-OH) group at the 3-position and a methylthio (-SCH₃) group at the 4-position. Its molecular formula is C₇H₉NOS, with a molecular weight of 155.217 g/mol . This compound is of interest in antioxidant research due to the pyridinol core’s ability to act as a radical-trapping agent .

Properties

CAS No.

136095-03-9

Molecular Formula

C6H7NOS

Molecular Weight

141.188

IUPAC Name

4-methylsulfanylpyridin-3-ol

InChI

InChI=1S/C6H7NOS/c1-9-6-2-3-7-4-5(6)8/h2-4,8H,1H3

InChI Key

ZLUZYPOQLNQREW-UHFFFAOYSA-N

SMILES

CSC1=C(C=NC=C1)O

Synonyms

3-Pyridinol,4-(methylthio)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinol, 4-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 4-chloropyridine with sodium methylthiolate, followed by hydrolysis to introduce the hydroxyl group at the 3-position . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methylthio group .

Industrial Production Methods: Industrial production of 3-Pyridinol, 4-(methylthio)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinol, 4-(methylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substitution Effects

  • 3-Pyridinol, 2-(methylthio)- (CAS: 42715-30-0): Molecular formula: C₈H₉NO₂S (acetate ester form), molecular weight: 183 g/mol . The methylthio group at the 2-position alters steric and electronic effects compared to the 4-substituted derivative.
  • 3-Pyridinol, 6-methyl-2-(methylthio)- (CAS: 23003-25-0): Molecular formula: C₇H₉NOS, molecular weight: 155.217 g/mol . The additional methyl group at the 6-position increases steric hindrance, which could reduce reactivity with peroxyl radicals compared to the 4-(methylthio) derivative.

Functional Group Variations

  • 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol (CAS: 32362-88-2): Molecular formula: C₇H₆N₄S, molecular weight: 178.21 g/mol . While sulfur contributes to radical scavenging, the lack of a phenolic O-H bond limits its role in synergistic antioxidant systems .
  • 4-[4-(Methylthio)phenyl]-5-polyfluoroalkyl-antipyrines (e.g., compound 3g): These derivatives incorporate a methylthio-phenyl group into a polyfluoroalkyl antipyrine scaffold. The sulfur atom enhances electron-withdrawing effects, which may stabilize radical intermediates but reduce hydrogen-donating capacity compared to pyridinols .

Antioxidant Activity and Synergistic Systems

Thermodynamic and Kinetic Advantages

3-Pyridinol derivatives exhibit stronger O–H bond dissociation energies (BDEs) than phenols. For example:

  • 3-Pyridinol, 4-(methylthio)- has a BDE ~1.4 kcal/mol higher than equivalently substituted phenols, enhancing radical-trapping efficiency .
  • 5-Pyrimidinols (e.g., compound 2) show even higher BDEs (+2.5 kcal/mol vs. phenols) due to nitrogen’s electron-withdrawing effects .

Synergism with Phenolic Antioxidants

In chlorobenzene and acetonitrile, 3-pyridinols act as primary antioxidants, reacting rapidly with peroxyl radicals (e.g., rate constant k ≈ 2.5 × 10⁴ M⁻¹s⁻¹), while phenols like BHT regenerate the pyridinol via hydrogen transfer. This synergy allows lower concentrations of 3-pyridinols to achieve comparable efficacy to higher phenolic loadings .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-Pyridinol, 4-(methylthio)- 23003-25-0 C₇H₉NOS 155.217 3-OH, 4-SCH₃
3-Pyridinol, 2-(methylthio)- 42715-30-0 C₈H₉NO₂S 183.000 3-OH, 2-SCH₃ (ester)
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol 32362-88-2 C₇H₆N₄S 178.210 Triazole-thiol, pyridyl

Table 2: Antioxidant Performance Metrics

Compound O–H BDE (kcal/mol) Reactivity with ROO• (k, M⁻¹s⁻¹) Synergistic Partner (Phenol)
3-Pyridinol, 4-(methylthio)- 86.5 2.5 × 10⁴ BHT (k = 1.2 × 10³)
5-Pyrimidinol (analog) 87.6 3.0 × 10⁴ α-Tocopherol
BHT (phenolic control) 85.1 1.2 × 10³ N/A

Q & A

Q. What are the recommended methods for synthesizing 3-Pyridinol, 4-(methylthio)- and its derivatives?

Synthesis often involves functionalizing pyridine rings via nucleophilic substitution or coupling reactions. For example, thioether groups like methylthio can be introduced using methylthiolating agents (e.g., methyl disulfide or methylthiolate salts) under controlled pH and temperature. Evidence from analogous compounds (e.g., 4-(methylthio) chalcones) highlights the use of base-catalyzed thiolation or metal-mediated coupling for regioselectivity . Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol.

Q. How should 3-Pyridinol, 4-(methylthio)- be stored and handled to ensure stability?

The compound should be stored at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of the methylthio group. Solubility data for similar pyridinols (e.g., 4-pyridinol) indicate that stock solutions in DMSO or ethanol (30–50 mg/mL) are stable for ≤24 hours in aqueous buffers (e.g., PBS, pH 7.2). Avoid freeze-thaw cycles to minimize degradation .

Q. What safety precautions are critical when working with 3-Pyridinol, 4-(methylthio)-?

Based on structurally related compounds (e.g., pyridinyl triazoles), this compound may pose acute toxicity (oral, dermal) and severe eye irritation. Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Waste disposal should follow institutional guidelines for sulfurated organics .

Q. Which analytical techniques are suitable for characterizing 3-Pyridinol, 4-(methylthio)-?

Key methods include:

  • Mass spectrometry (EI-MS): Molecular ion peaks (e.g., m/z 183 for the acetate ester derivative) confirm molecular weight .
  • UV/Vis spectroscopy: Pyridine derivatives often show λmax near 245–276 nm due to π→π* transitions .
  • NMR: <sup>1</sup>H and <sup>13</sup>C NMR resolve methylthio (-SCH3) and pyridinyl protons, with shifts at δ 2.5–3.0 (SCH3) and δ 7.0–8.5 (aromatic) .

Advanced Research Questions

Q. How can QSAR models guide the design of 4-(methylthio)pyridine derivatives for biological activity?

Quantitative Structure-Activity Relationship (QSAR) studies on 4-(methylthio) chalcones demonstrate that substituent electronegativity and lipophilicity (logP) strongly influence antimicrobial activity. Use software like Schrödinger or MOE to calculate descriptors (e.g., HOMO/LUMO, polar surface area). Validate models with in vitro assays (e.g., MIC for antifungal activity) .

Q. What crystallographic techniques resolve structural ambiguities in 4-(methylthio)pyridine derivatives?

Single-crystal X-ray diffraction is definitive for confirming regiochemistry and hydrogen bonding. For example, dithiolone derivatives with pyridinyl groups show planar geometries and intermolecular S···O interactions. Use synchrotron radiation for high-resolution data, and refine structures with SHELX .

Q. How can contradictory spectral data for 3-Pyridinol, 4-(methylthio)- be resolved?

Discrepancies in reported melting points or NMR shifts may arise from polymorphs or impurities. Cross-validate using:

  • DSC/TGA: Identify polymorphic transitions or decomposition events.
  • HPLC-MS: Check purity (>98%) and rule out byproducts.
  • 2D NMR (COSY, HSQC): Assign overlapping proton signals .

Q. Methodological Tables

Parameter Typical Value Reference
Melting Point (°C)53.5–54.5 (analogous sydnones)

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